5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin
Overview
Description
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin is a polyfluorinated aromatic compound that has been used as a functional platform for peptide stapling and multicyclisation . It reacts with a range of nucleophiles, including amines, alcohols, thiols, and nitrogen heterocycles, resulting in the nucleophilic aromatic substitution of the para-F atoms of the pentafluorophenyl groups .
Synthesis Analysis
The synthesis of Pd 5,10,15,20-tetrakis(pentafluorophenyl) porphyrin involves dissolving tetrakis(pentafluorophenyl)porphyrin and PdCl2 (PhCN)2 in PhCN under an inert atmosphere .Molecular Structure Analysis
The molecular formula of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin is C44H10F20N4 . Its molecular weight is 974.5 g/mol .Chemical Reactions Analysis
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin readily reacts with thiolates via nucleophilic aromatic substitution (S N Ar), providing excellent scaffolds for peptide cyclisation .Scientific Research Applications
Versatile Platform for Novel Porphyrinic Materials
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin serves as a versatile platform for synthesizing novel porphyrinic materials. It reacts with various nucleophiles, leading to the substitution of the para-F atoms in the pentafluorophenyl groups. This reactivity has been used extensively to create porphyrins with electron-donating substituents, beneficial for developing new monomeric porphyrins and polymer-supported porphyrins. These are useful in heterogeneous catalysis and other applications (Costa et al., 2011).
Improved Synthesis Methods
An improved synthesis method for 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin has been reported. This method involves acid-catalyzed condensation of pyrrole with substituted aldehyde, followed by oxidation, enhancing the yield up to 30%. This advancement is crucial for producing high-quality porphyrins for various applications (Made et al., 1988).
Proton Transfer Reactions
The proton transfer reactions from N-H acid [5,10,15,20-tetrakis(pentafluorophenyl)-21-H, 23-H-porphyrin] to strong bases in acetonitrile have been studied. This research provides insights into the chemical behavior of this porphyrin, particularly in proton transfer reactions, which is fundamental for understanding its reactivity and potential applications in catalysis and organic synthesis (Schroeder et al., 1997).
Novel Crowned Porphyrin Synthesis
A novel crowned porphyrin derived from 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin shows distinct spectroscopic behavior in the presence of sodium and potassium ions. This discovery is significant in the field of sensor development and molecular recognition, where ion-specific interactions are crucial (Gotardo et al., 2003).
High-Pressure Synthesis Techniques
A high-pressure synthesis technique has been developed for producing N-substituted tetraamino derivatives of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin. This method provides high yields and is an improvement over traditional high-temperature methods, opening new possibilities in the synthesis of specialized porphyrins (Gomes et al., 2016).
Potential in Photodynamic Therapy and Imaging
The synthesis, characterization, and photophysical properties of fluorinated porphyrins, including 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin, have been explored with reference to their potential in photodynamic therapy (PDT) and in vivo imaging. Their high yields of triplet formation and singlet oxygen sensitization make them suitable for future studies in PDT applications (Grancho et al., 2002).
Future Directions
The compound opens the door to the next generation of functional scaffolds for 3D peptide architectures . It has been demonstrated that a porphyrin-templated stapled peptide containing the Skin Penetrating and Cell Entering (SPACE) peptide affords a skin cell penetrating conjugate with intrinsic fluorescence .
properties
IUPAC Name |
5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,23-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H10F20N4/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50/h1-8,65,68H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEVAXUMNMFKDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H10F20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
974.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin | |
CAS RN |
25440-14-6 | |
Record name | 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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